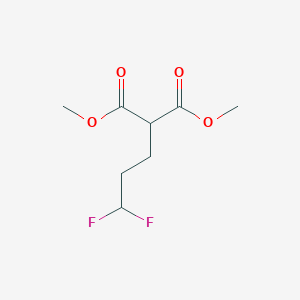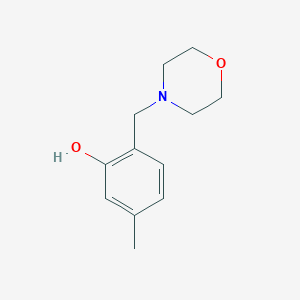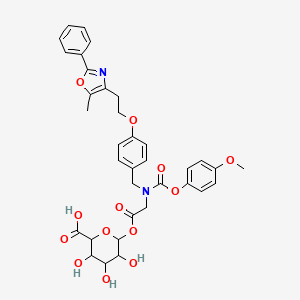
Muraglitazar Acyl-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muraglitazar Acyl-b-D-glucuronide is a metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is formed through the process of acyl glucuronidation, which is a common metabolic pathway for many drugs. This compound is primarily found in bile and represents a significant portion of the dose after oral administration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Muraglitazar Acyl-b-D-glucuronide is synthesized through the glucuronidation of Muraglitazar. The process involves the use of UDP-glucuronic acid and human liver microsomes. The reaction is typically carried out in a sodium phosphate buffer with the presence of NADPH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Muraglitazar Acyl-b-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Hydroxylation: This is a specific type of oxidation where a hydroxyl group is added to the compound.
O-demethylation: This reaction involves the removal of a methyl group from the compound.
Common Reagents and Conditions
NADPH: Used as a reducing agent in oxidation reactions.
Human Liver Microsomes: Provide the necessary enzymes for the reactions.
Sodium Phosphate Buffer: Maintains the pH of the reaction mixture.
Major Products Formed
Hydroxylated Metabolites: Formed through hydroxylation reactions.
O-demethylated Metabolites: Formed through O-demethylation reactions.
Aplicaciones Científicas De Investigación
Muraglitazar Acyl-b-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation and other metabolic pathways.
Biology: Helps in understanding the metabolic fate of drugs and their metabolites.
Medicine: Used in drug development and safety assessment studies.
Industry: Employed in the production of Muraglitazar and related compounds.
Mecanismo De Acción
Muraglitazar Acyl-b-D-glucuronide exerts its effects through the activation of peroxisome proliferator-activated receptor-α/γ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound binds to these receptors, leading to the activation of various downstream signaling pathways .
Comparación Con Compuestos Similares
Muraglitazar Acyl-b-D-glucuronide is similar to other acyl glucuronide metabolites, such as Peliglitazar Acyl-b-D-glucuronide. Both compounds are formed through glucuronidation and share similar metabolic pathways. this compound is less stable in plasma compared to Peliglitazar Acyl-b-D-glucuronide .
List of Similar Compounds
Propiedades
Fórmula molecular |
C35H36N2O13 |
|---|---|
Peso molecular |
692.7 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43) |
Clave InChI |
VLMNHAOSAKQBJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)
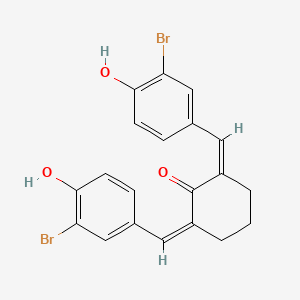
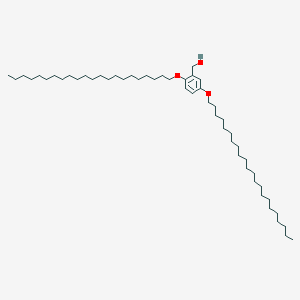
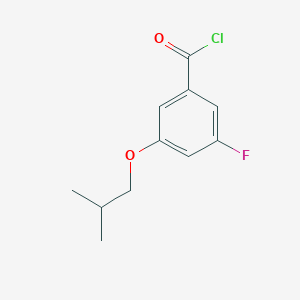
![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
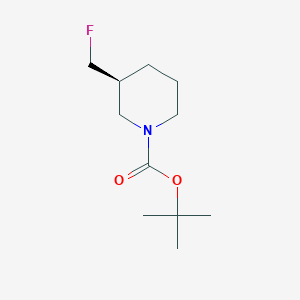
![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)

![1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B13910899.png)
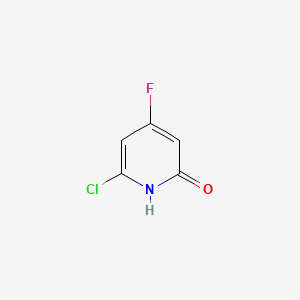
![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)
